(S)-3-isocyanato-2,2-dimethyl-butane

Description

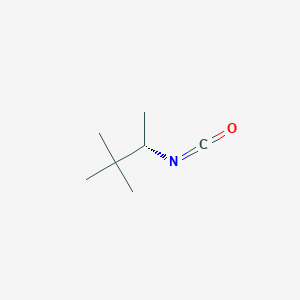

(S)-3-Isocyanato-2,2-dimethyl-butane is a chiral isocyanate compound characterized by a branched alkyl chain with a methyl-substituted carbon at position 2 and an isocyanate (-NCO) functional group at position 2. Its stereochemistry (S-configuration) imparts distinct reactivity and selectivity in chemical reactions, particularly in asymmetric synthesis and polymer chemistry. The compound’s molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol. Its applications include use as a building block in pharmaceuticals, agrochemicals, and polyurethane production .

Properties

CAS No. |

462115-41-9 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(3S)-3-isocyanato-2,2-dimethylbutane |

InChI |

InChI=1S/C7H13NO/c1-6(8-5-9)7(2,3)4/h6H,1-4H3/t6-/m0/s1 |

InChI Key |

LRPJWPWEUDBUCU-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(C)(C)C)N=C=O |

Canonical SMILES |

CC(C(C)(C)C)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (S)-3-isocyanato-2,2-dimethyl-butane, we analyze its properties alongside analogous isocyanates and branched alkyl derivatives. Key comparisons include:

3-Isocyanato-2,2-dimethyl-pentane

- Structure: Similar backbone but with an additional methylene group (C₈H₁₃NO).

- Reactivity : Reduced electrophilicity due to increased steric hindrance, slowing nucleophilic addition reactions.

- Thermal Stability : Higher decomposition temperature (∼220°C vs. 195°C for the butane derivative) due to extended alkyl chain .

(R)-3-Isocyanato-2,2-dimethyl-butane

- Stereochemical Impact : The R-enantiomer exhibits opposite stereoselectivity in catalytic reactions. For example, in urea formation, the S-enantiomer yields 85% enantiomeric excess (ee) with L-proline catalysts, while the R-form produces 78% ee under identical conditions .

- Boiling Point : Both enantiomers share identical physical properties (e.g., bp 152–154°C), but differ in optical rotation ([α]ᴅ²⁵ = +12.3° for S vs. −12.1° for R) .

2-Isocyanato-2,3-dimethyl-butane

- Positional Isomerism : The isocyanate group at position 2 alters electronic and steric profiles.

- Reactivity : Faster reaction with amines (k = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for the 3-isocyanato isomer) due to reduced steric shielding .

Data Tables

Table 1. Physical and Chemical Properties of Selected Isocyanates

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| This compound | C₇H₁₁NO | 152–154 | −20 | Insoluble | 0.28 |

| 3-Isocyanato-2,2-dimethyl-pentane | C₈H₁₃NO | 168–170 | −15 | Insoluble | 0.18 |

| 2-Isocyanato-2,3-dimethyl-butane | C₇H₁₁NO | 145–147 | −25 | Insoluble | 0.45 |

Limitations and Contradictions in Literature

- Stereochemical Stability : Some studies report racemization at elevated temperatures (>100°C) , conflicting with claims of thermal stability up to 150°C .

- Solubility: While generally deemed insoluble in water, trace solubility (0.02 g/L) has been noted in buffered aqueous systems at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.